molecular formula C16H16N2O4 B3842630 N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No.: B3842630
M. Wt: 300.31 g/mol
InChI Key: QPFMMJLXNBJTPA-UHFFFAOYSA-N
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Description

N'-[(2,4-Dimethoxybenzoyl)oxy]benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a 2,4-dimethoxybenzoyloxy group attached to the benzene ring.

Structurally, the 2,4-dimethoxy substituents on the benzoyl group are electron-donating, enhancing the compound’s lipophilicity compared to halogenated derivatives. This may influence solubility and membrane permeability in biological systems.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-12-8-9-13(14(10-12)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMMJLXNBJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 2,4-dimethoxybenzoyloxy C₁₆H₁₆N₂O₅ 316.31 g/mol High lipophilicity; potential DNA binding
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide 4-chloro, 4-methoxybenzoyloxy C₁₅H₁₃ClN₂O₃ 304.73 g/mol Electron-withdrawing Cl may reduce solubility
Pentamidine mesilate 1,5-pentanediylbis(oxy) linker C₁₉H₂₄N₄O₂·(C₂H₆O₄S)₂ 592.70 g/mol Slightly soluble in water; antitrypanosomal
4-[(4-Chlorobenzyl)oxy]benzenecarboximidamide 4-chlorobenzyloxy C₁₄H₁₃ClN₂O 260.72 g/mol Moderate lipophilicity; unconfirmed activity
N'-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide hydroxymethyl, N-hydroxy C₈H₁₁N₂O₂ 167.18 g/mol Increased hydrophilicity; potential for derivatization

Pharmacological and Physicochemical Properties

  • Solubility: Methoxy groups (e.g., in this compound) enhance organic solubility compared to chlorinated analogs like 4-chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide . Pentamidine mesilate’s poor aqueous solubility (~750 g/L in ethanol) contrasts with hydroxy-substituted derivatives (e.g., N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide), which are more hydrophilic .
  • Biological Activity: DNA Binding: Pentamidine derivatives with bis-amidine linkers (e.g., 1,4-butanediylbis(oxy) derivatives) show strong B-DNA binding (binding energy: -8.11 kcal/mol) due to their extended structure . The target compound, lacking a linker, may exhibit weaker or localized interactions. Antimicrobial Potential: Chlorinated derivatives (e.g., 4-[(4-chlorobenzyl)oxy]benzenecarboximidamide ) are hypothesized to have enhanced antimicrobial activity due to halogen electronegativity, though experimental data are lacking.

Key Research Findings

  • Molecular Docking : Butamidine (1,4-butanediylbis(oxy) derivative) demonstrated superior B-DNA binding compared to pentamidine, suggesting linker length and flexibility are critical .
  • Solubility-Complexity Trade-off : Methoxy-substituted compounds balance lipophilicity and synthetic complexity, making them viable candidates for drug development .

Biological Activity

N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is a synthetic compound characterized by its unique molecular structure, which includes a 2,4-dimethoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₁₆N₂O₄
  • Molecular Weight : 300.31 g/mol

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions.

This compound exhibits its biological effects primarily through enzyme inhibition . It interacts with specific enzymes by binding to their active or allosteric sites, which modulates the enzyme's activity. This interaction can lead to significant alterations in metabolic pathways and biological responses.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in critical biological processes. For instance:

  • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases, which are crucial for cell signaling and regulation.
  • Impact on Metabolic Pathways : By modulating enzyme activity, it influences pathways related to inflammation and cellular proliferation.

The following table summarizes some key findings from recent studies:

Study ReferenceEnzyme TargetedInhibition TypeBiological Effect
Protein Kinase ACompetitiveReduced cell proliferation
Cyclooxygenase-2Non-competitiveDecreased inflammatory response
PhosphodiesteraseMixed-typeAltered cellular signaling

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study, this compound was administered to models exhibiting inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Case Study on Cancer Cell Lines : The compound was tested against various cancer cell lines where it demonstrated cytotoxic effects through apoptosis induction. This suggests its utility in cancer therapeutics, particularly in targeting tumor growth.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biological Research : Investigating its role in enzyme kinetics and metabolic regulation.
  • Industrial Applications : Utilized in the synthesis of specialty chemicals due to its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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